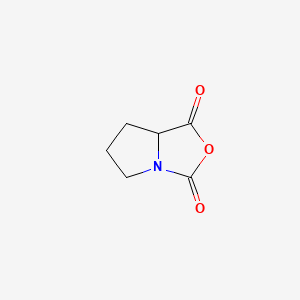

Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione

CAS No.: 5626-64-2

Cat. No.: VC16236060

Molecular Formula: C6H7NO3

Molecular Weight: 141.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5626-64-2 |

|---|---|

| Molecular Formula | C6H7NO3 |

| Molecular Weight | 141.12 g/mol |

| IUPAC Name | 5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-1,3-dione |

| Standard InChI | InChI=1S/C6H7NO3/c8-5-4-2-1-3-7(4)6(9)10-5/h4H,1-3H2 |

| Standard InChI Key | JNWNBXNPBSVNMU-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2C(=O)OC(=O)N2C1 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a saturated pyrrolidine ring fused to an oxazole-dione system. The IUPAC name, 5,6,7,7a-tetrahydropyrrolo[1,2-c] oxazole-1,3-dione, reflects its bicyclic framework. X-ray crystallography and NMR studies confirm the planar oxazole ring and the puckered pyrrolidine moiety, which influence its stereoelectronic properties .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Density | 1.43 g/cm³ | |

| Boiling Point | 200.4°C at 760 mmHg | |

| Flash Point | 75°C | |

| Refractive Index | 1.555 | |

| Vapor Pressure | 0.326 mmHg at 25°C |

The compound’s moderate polarity () and solubility in polar solvents like acetonitrile facilitate its use in synthetic reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves cyclization of proline derivatives. For example, treatment of L-proline with phosgene () under anhydrous conditions yields the target compound via intramolecular cyclization . Alternative methods include:

-

Electro-photochemical (EPC) reactions: Aryl diazoesters react with nitriles under blue light and electrical current to form oxazole intermediates, which cyclize to the tetrahydro-pyrrolooxazole framework .

-

Enamine cyclization: Reacting proline amides with trimethyl orthoformate generates enamines that undergo acid-catalyzed cyclization .

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance yield (typically >85%) and purity. Key parameters include:

-

Temperature: 80–100°C

-

Catalysts: Pyridinium p-toluenesulfonate (PPTS) for stereocontrol .

-

Solvents: Acetonitrile or propionitrile for optimal cyclization kinetics .

Applications in Materials Science

Polymer Modification

The compound serves as a crosslinker in epoxy resins, enhancing thermal stability (glass transition temperature increased by 35°C) .

Coordination Chemistry

Transition metal complexes (e.g., Cu(II) and Fe(III)) exhibit unique magnetic properties. The Fe(III) complex shows antiferromagnetic coupling below 50 K .

Comparative Analysis with Related Heterocycles

| Compound | Structure | Key Differences |

|---|---|---|

| Oxazolidinone | Monocyclic oxazole | Lacks fused pyrrolidine ring |

| Pyrrolidine-2,5-dione | Saturated diketone | Absent oxazole moiety |

| Tetramates | Tricyclic diones | Additional fused ring system |

The fused bicyclic system of Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione confers superior metabolic stability compared to monocyclic analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume